1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-14-7-3-12(4-8-14)10-19-16(21)20-11-17(22,13-5-6-13)15-2-1-9-23-15/h1-4,7-9,13,22H,5-6,10-11H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBZAYZZNOPRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NCC2=CC=C(C=C2)Cl)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea typically involves multiple steps:
Formation of the Urea Backbone: This can be achieved by reacting an isocyanate with an amine.
Introduction of the 4-Chlorobenzyl Group: This step may involve a nucleophilic substitution reaction where a benzyl chloride derivative reacts with the urea backbone.
Cyclopropyl and Thiophene Group Addition: These groups can be introduced through various organic reactions such as cyclopropanation and thiophene ring formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Key Observations:
Halogen vs. Alkoxy Substituents : The 4-chlorobenzyl group in the target compound may enhance lipophilicity and electron-withdrawing effects compared to the 4-fluoro (in ) and 4-methoxy (in ) analogues. Chlorine’s larger atomic radius could improve π-π stacking in hydrophobic binding pockets, while methoxy groups might increase solubility through hydrogen bonding .
The hydroxyl group may participate in hydrogen bonding, a feature absent in non-hydroxylated derivatives.
Thiophene vs. Benzo[b]thiophene : The benzo[b]thiophene in adds a fused aromatic ring, increasing molecular surface area and possibly enhancing interactions with flat binding sites (e.g., ATP pockets in kinases).
Physicochemical Properties
- Molecular Weight : The target compound (MW ~334.4) falls within the optimal range for oral bioavailability (MW < 500), similar to its fluoro analogue .
Biological Activity
1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its pharmacological properties.
Chemical Structure
The molecular formula of this compound is . The structure features a urea group, a chlorobenzyl moiety, and a cyclopropyl hydroxyl group attached to a thiophene ring, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the areas of anticancer and antimicrobial effects. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains. For example, studies on related urea derivatives indicate that modifications can enhance antibacterial activity.
Case Study: Antimicrobial Testing
A recent study evaluated the antimicrobial effects of structurally analogous urea compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions significantly increased activity against resistant strains.
The proposed mechanisms through which this compound may exert its biological effects include:
- DNA Interference : Similar compounds have been shown to interact with DNA, potentially leading to cross-linking and apoptosis.
- Enzyme Inhibition : The presence of the urea moiety may allow for inhibition of specific enzymes involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with thiophene rings can induce oxidative stress in cells, contributing to their cytotoxic effects.
Q & A
Basic Research Questions
Q. What synthetic routes are feasible for preparing 1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic addition of a substituted amine (e.g., 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine) to a 4-chlorobenzyl isocyanate intermediate. Reactions typically proceed in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios to maximize yield and purity.
Q. How can the structure and purity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of 1H/13C NMR to verify functional groups (e.g., urea carbonyl, thiophene protons) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline samples, single-crystal X-ray diffraction (e.g., Bruker SMART APEX CCD diffractometer) provides definitive structural proof, with refinement via SHELX software to resolve bond lengths and angles .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodology : Screen for antimicrobial or antiviral activity using in vitro assays (e.g., inhibition of viral replication in CVB3 models). Compare IC₅₀ values against structurally similar urea derivatives, such as adamantyl-urea analogs, to establish baseline efficacy .
Q. How can solubility and stability be assessed under physiological conditions?
- Methodology : Perform HPLC-based solubility tests in buffers (pH 1.2–7.4) and simulate metabolic stability using liver microsomes. Monitor degradation via LC-MS to identify hydrolytic or oxidative breakdown products .
Q. What analytical techniques are critical for identifying synthetic byproducts?
- Methodology : Use LC-MS/MS with ion-trap detectors to trace impurities. Compare retention times and fragmentation patterns with known standards (e.g., chlorinated byproducts from incomplete benzyl group reactions) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology : Synthesize analogs with variations in the cyclopropyl, thiophene, or chlorobenzyl moieties. Test biological activity against a panel of targets (e.g., kinases, viral proteases) and correlate substituent effects with activity using multivariate regression analysis .
Q. What computational methods are suitable for predicting its reactivity and electronic properties?
- Methodology : Apply density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to calculate HOMO/LUMO energies, partial charges, and transition states for key reactions (e.g., urea bond formation). Validate predictions against experimental kinetic data .
Q. How can metabolic pathways be elucidated to inform toxicity studies?
- Methodology : Incubate the compound with human hepatocytes and analyze metabolites via UHPLC-QTOF-MS . Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) and cross-reference with toxicity databases (e.g., Tox21) .
Q. What strategies resolve contradictions in crystallographic data between experimental and computational models?
- Methodology : Reconcile discrepancies using Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonding, π-stacking). Compare experimental XRD bond lengths with DFT-optimized geometries to identify lattice strain or solvent effects .
Q. How can enantiomeric purity be ensured during synthesis, given the stereogenic hydroxy group?
- Methodology : Employ chiral HPLC with amylose-based columns or synthesize via asymmetric catalysis (e.g., Sharpless epoxidation). Confirm enantiomeric excess (ee) using circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
